4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of several functional groups, including an acetyl group, a thiophene ring, a piperazine ring, and a benzenesulfonamide moiety
Mechanism of Action
Target of action
The compound contains a thiophene ring, which is a common structure in many biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the targets of “4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide” could potentially be related to these biological activities.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Given the biological activities associated with thiophene derivatives, the compound could potentially be involved in pathways related to inflammation, cancer progression, microbial growth, blood pressure regulation, and atherosclerosis .
Biochemical Analysis
Biochemical Properties
4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiophene ring in the compound is known to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer properties . These interactions are crucial for the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with kinases, for example, can lead to the inhibition of specific signaling pathways, thereby affecting cell proliferation and survival . Additionally, its anti-inflammatory properties can modulate the expression of pro-inflammatory cytokines, impacting immune cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, the thiophene ring’s ability to inhibit kinases can result in the downregulation of specific signaling pathways, affecting cell proliferation and survival . Additionally, the piperazine moiety may interact with neurotransmitter receptors, influencing neuronal activity and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may exhibit different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes may play a role in the oxidative metabolism of the compound, leading to the formation of metabolites with different biological activities . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound may interact with membrane transporters that facilitate its uptake and efflux, affecting its localization and accumulation in specific tissues . Additionally, binding proteins may influence the compound’s distribution within the body, impacting its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound’s interaction with mitochondrial proteins may influence its localization to the mitochondria, affecting cellular energy metabolism and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the piperazine ring: Piperazine can be synthesized through the reaction of diethylenetriamine with ethylene oxide or by the hydrogenation of pyrazine.
Coupling reactions: The thiophene ring and piperazine ring are then coupled using appropriate reagents and conditions to form the intermediate compound.
Introduction of the benzenesulfonamide moiety: This step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, alcohols, thiols
Major Products Formed
Oxidation products: Sulfoxides, sulfones
Reduction products: Alcohols
Substitution products: Various substituted sulfonamides
Scientific Research Applications
4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which contain thiophene rings and exhibit pharmacological activities.
Piperazine derivatives: Compounds such as ciprofloxacin and sildenafil, which contain piperazine rings and are used as pharmaceuticals.
Benzenesulfonamide derivatives: Compounds like sulfanilamide and celecoxib, which contain benzenesulfonamide moieties and are used as drugs.
Uniqueness
4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-acetyl-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-15(23)16-2-4-18(5-3-16)28(25,26)20-7-8-21-9-11-22(12-10-21)19(24)17-6-13-27-14-17/h2-6,13-14,20H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMGWHGCLLNEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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